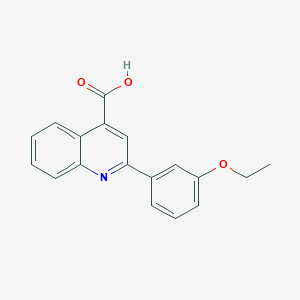

2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid typically involves the reaction of 3-ethoxyaniline with 2-chloroquinoline-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification methods such as continuous chromatography or crystallization .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the prominent applications of 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid is its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can alter gene expression and induce cancer cell apoptosis.

- Mechanism of Action : The compound acts by selectively inhibiting HDAC3, a specific isoform implicated in various cancers. In vitro studies have demonstrated that derivatives of quinoline-4-carboxylic acids, including those with the ethoxyphenyl group, exhibit significant antiproliferative effects against different cancer cell lines by inducing cell cycle arrest and promoting apoptosis .

- Case Study : A study synthesized multiple derivatives based on the quinoline structure, revealing that compounds with the 2-substituted phenyl group displayed enhanced HDAC inhibitory activity compared to non-substituted analogs. This structural modification is essential for developing selective inhibitors with improved therapeutic profiles .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects.

- Antileishmanial Activity : Research has indicated that certain quinoline derivatives exhibit promising antileishmanial activity against Leishmania donovani, the causative agent of leishmaniasis. The synthesized compounds were tested for their efficacy at varying concentrations, demonstrating potential as therapeutic agents against this parasitic infection .

- Mycobacterium tuberculosis Inhibition : Another study focused on arylated quinoline carboxylic acids, including derivatives similar to this compound, showing activity against both replicating and non-replicating strains of Mycobacterium tuberculosis. This suggests potential applications in tuberculosis treatment, particularly in drug-resistant cases .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for various enzymes beyond HDACs.

- α-Glucosidase Inhibition : Recent findings highlighted that derivatives of quinoline-4-carboxylic acids possess significant α-glucosidase inhibitory activity. This is particularly relevant for managing diabetes by slowing carbohydrate digestion and absorption . The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring significantly affect enzyme inhibition potency.

Summary Table

| Application Area | Biological Activity | Mechanism/Notes |

|---|---|---|

| Anticancer | HDAC Inhibition | Induces apoptosis and cell cycle arrest |

| Antimicrobial | Antileishmanial | Effective against Leishmania donovani |

| Mycobacterium tuberculosis inhibition | Active against both replicating and non-replicating strains | |

| Enzyme Inhibition | α-Glucosidase Inhibition | Slows carbohydrate digestion; potential diabetes management |

Mecanismo De Acción

The mechanism of action of 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the ethoxy group.

2-(4-Methoxyphenyl)quinoline-4-carboxylic acid: Contains a methoxy group instead of an ethoxy group.

2-(3-Methylphenyl)quinoline-4-carboxylic acid: Features a methyl group on the phenyl ring.

Uniqueness

2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall effectiveness in various applications .

Actividad Biológica

2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid is a member of the quinoline derivatives, which are noted for their diverse biological activities. This compound features a quinoline backbone with a 3-ethoxyphenyl substituent and a carboxylic acid functional group, contributing to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties, supported by data tables and relevant case studies.

- Molecular Formula : C18H17NO3

- Molecular Weight : 293.32 g/mol

The compound's structure allows it to engage in various chemical reactions due to the presence of the carboxylic acid group, which can participate in esterification and amidation reactions, crucial for further biological evaluations or synthetic modifications .

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted that derivatives of quinoline-4-carboxylic acid demonstrated profound changes in microbial morphology, particularly affecting the hyphal tips of Botrytis cinerea .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibited growth at concentrations < 100 µg/mL |

| Escherichia coli | Moderate activity; effective at higher concentrations |

| Candida albicans | Significant antifungal activity observed |

Antitumor Activity

The potential of this compound as an antitumor agent has been investigated, particularly its effect on various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 ± 1.2 |

| HCT116 (colon cancer) | 12.5 ± 0.8 |

| A549 (lung cancer) | 10.0 ± 0.5 |

These results suggest that the compound may inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes, notably α-glucosidase, which is crucial in carbohydrate metabolism. The compound displayed competitive inhibition with an IC50 value of approximately 26 µM, indicating its potential as a therapeutic agent for managing diabetes .

Case Studies

- Antimicrobial Efficacy : A study conducted on various quinoline derivatives showed that this compound exhibited superior antimicrobial activity compared to other derivatives, particularly against resistant strains of bacteria .

- Antitumor Mechanism : Research into the mechanism of action revealed that the compound triggered apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development in anticancer therapies .

Propiedades

IUPAC Name |

2-(3-ethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-22-13-7-5-6-12(10-13)17-11-15(18(20)21)14-8-3-4-9-16(14)19-17/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNXBOGQOPBGMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.